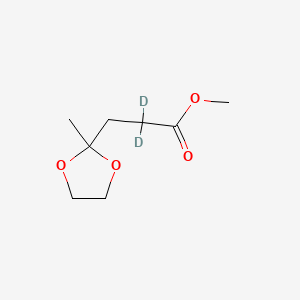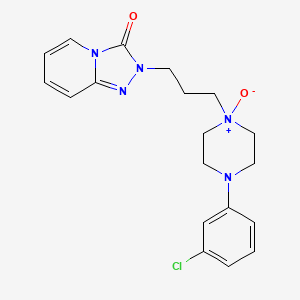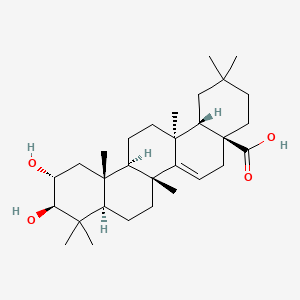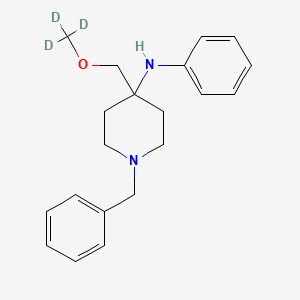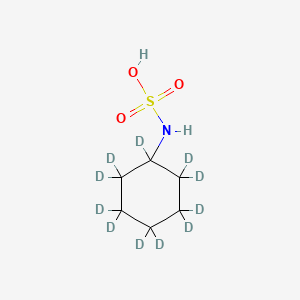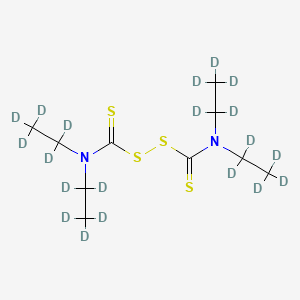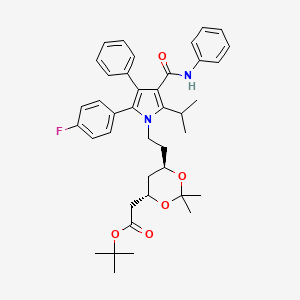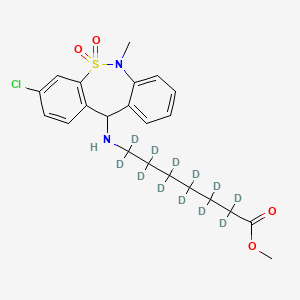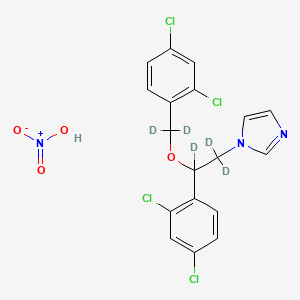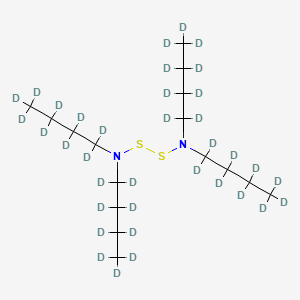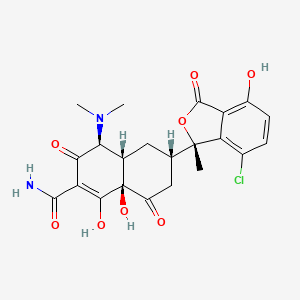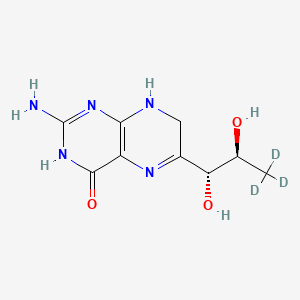
7,8-Dihydro-L-biopterin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dihydro-L-biopterin-d3 (7,8-DHB-d3) is a derivative of the naturally occurring compound biopterin, which is an essential cofactor for the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It is also a precursor to the synthesis of tetrahydrobiopterin (BH4), which is an important cofactor in the production of nitric oxide. 7,8-DHB-d3 is a stable isotope of biopterin, and is used in scientific research to study the biochemical and physiological effects of biopterin.
科学研究应用
7,8-Dihydro-L-biopterin-d3 is used in scientific research to study the biochemical and physiological effects of biopterin. It has been used to study the role of biopterin in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been used to study the role of biopterin in the production of nitric oxide. In addition, 7,8-Dihydro-L-biopterin-d3 has been used to study the role of biopterin in the regulation of gene expression, and its potential therapeutic applications.
作用机制
7,8-Dihydro-L-biopterin-d3 acts as a cofactor in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It also acts as a precursor to the synthesis of tetrahydrobiopterin (BH4), which is an important cofactor in the production of nitric oxide. BH4 is involved in the regulation of gene expression and its potential therapeutic applications.
Biochemical and Physiological Effects
7,8-Dihydro-L-biopterin-d3 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to increase the production of nitric oxide, which is involved in the regulation of gene expression. In addition, 7,8-Dihydro-L-biopterin-d3 has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
7,8-Dihydro-L-biopterin-d3 has several advantages for use in lab experiments. It is a stable isotope, which makes it suitable for use in long-term studies. It is also relatively easy to synthesize, which makes it cost-effective for use in research. However, there are some limitations to the use of 7,8-Dihydro-L-biopterin-d3 in lab experiments. It is not easily soluble in water, which can make it difficult to use in some experiments. In addition, the synthesis of 7,8-Dihydro-L-biopterin-d3 is a two-step process, which can be time-consuming and labor-intensive.
未来方向
There are several potential future directions for the use of 7,8-Dihydro-L-biopterin-d3 in scientific research. It could be used to study the role of biopterin in the regulation of gene expression and its potential therapeutic applications. It could also be used to study the effects of biopterin on the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, 7,8-Dihydro-L-biopterin-d3 could be used to study the role of biopterin in the production of nitric oxide and its potential therapeutic applications. Finally, 7,8-Dihydro-L-biopterin-d3 could be used to study the role of biopterin in the regulation of inflammatory and oxidative processes in the body.
合成方法
7,8-Dihydro-L-biopterin-d3 is synthesized from the naturally occurring biopterin molecule. The synthesis of 7,8-Dihydro-L-biopterin-d3 involves the conversion of biopterin to a diazonium salt, followed by a reaction with a diol to form the desired product. The synthesis of 7,8-Dihydro-L-biopterin-d3 is a two-step process, which is catalyzed by a palladium-based catalyst. The first step involves the conversion of biopterin to a diazonium salt, which is then reacted with a diol to form the desired product. The second step involves the deprotection of the diol to form the desired 7,8-Dihydro-L-biopterin-d3.
属性
IUPAC Name |
2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMXZDUTFRTWPE-OERXLRDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H](C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydro-L-biopterin-d3 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

